molecular formula C16H12ClFN4O B4378000 N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide

N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide

Cat. No.: B4378000
M. Wt: 330.74 g/mol
InChI Key: IGCYIJXTBHSARG-UHFFFAOYSA-N
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Description

N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorobenzyl group, and a fluorobenzamide moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the triazole ring reacts with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with 4-fluorobenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl and fluorobenzamide groups may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-chlorobenzamide
  • N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide
  • N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide

Uniqueness

N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-13-3-1-2-11(8-13)9-22-10-19-16(21-22)20-15(23)12-4-6-14(18)7-5-12/h1-8,10H,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCYIJXTBHSARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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